molecular formula C16H15F3N2O4S B12173083 4-[({2-[4-(Trifluoromethoxy)phenyl]-1,3-thiazol-4-yl}acetyl)amino]butanoic acid

4-[({2-[4-(Trifluoromethoxy)phenyl]-1,3-thiazol-4-yl}acetyl)amino]butanoic acid

Cat. No.: B12173083
M. Wt: 388.4 g/mol
InChI Key: AMVPBOWEFXHYEH-UHFFFAOYSA-N
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Description

4-[({2-[4-(Trifluoromethoxy)phenyl]-1,3-thiazol-4-yl}acetyl)amino]butanoic acid is a complex organic compound featuring a trifluoromethoxyphenyl group, a thiazole ring, and a butanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[({2-[4-(Trifluoromethoxy)phenyl]-1,3-thiazol-4-yl}acetyl)amino]butanoic acid typically involves multiple steps, starting with the preparation of the trifluoromethoxyphenyl thiazole intermediate. This intermediate is then reacted with butanoic acid derivatives under specific conditions to form the final product. Common reagents used in these reactions include trifluoromethoxybenzene, thiazole derivatives, and butanoic acid derivatives. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to produce high-quality this compound.

Chemical Reactions Analysis

Types of Reactions

4-[({2-[4-(Trifluoromethoxy)phenyl]-1,3-thiazol-4-yl}acetyl)amino]butanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield reduced derivatives of the compound.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving desired products.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce reduced derivatives with altered functional groups.

Scientific Research Applications

4-[({2-[4-(Trifluoromethoxy)phenyl]-1,3-thiazol-4-yl}acetyl)amino]butanoic acid has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of advanced materials and chemical products.

Mechanism of Action

The mechanism of action of 4-[({2-[4-(Trifluoromethoxy)phenyl]-1,3-thiazol-4-yl}acetyl)amino]butanoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-(Trifluoromethoxy)phenylboronic acid: Shares the trifluoromethoxyphenyl group but differs in its boronic acid moiety.

    2-Amino-2-(trifluoromethoxy)butanoic acid: Contains a similar trifluoromethoxy group but has a different overall structure.

Uniqueness

4-[({2-[4-(Trifluoromethoxy)phenyl]-1,3-thiazol-4-yl}acetyl)amino]butanoic acid is unique due to its combination of a trifluoromethoxyphenyl group, a thiazole ring, and a butanoic acid moiety. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

Molecular Formula

C16H15F3N2O4S

Molecular Weight

388.4 g/mol

IUPAC Name

4-[[2-[2-[4-(trifluoromethoxy)phenyl]-1,3-thiazol-4-yl]acetyl]amino]butanoic acid

InChI

InChI=1S/C16H15F3N2O4S/c17-16(18,19)25-12-5-3-10(4-6-12)15-21-11(9-26-15)8-13(22)20-7-1-2-14(23)24/h3-6,9H,1-2,7-8H2,(H,20,22)(H,23,24)

InChI Key

AMVPBOWEFXHYEH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=NC(=CS2)CC(=O)NCCCC(=O)O)OC(F)(F)F

Origin of Product

United States

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